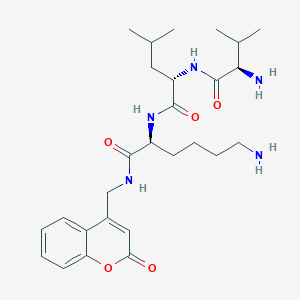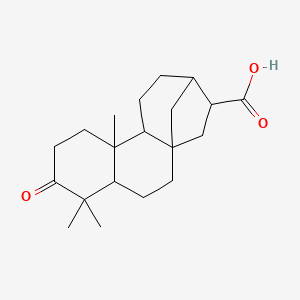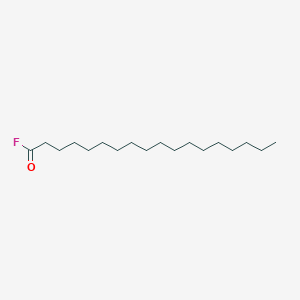
Samarium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, (OC-6-11)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Samarium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, (OC-6-11)- can be synthesized through the reaction of samarium(III) chloride with dipivaloylmethane in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or acetone. The mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of Samarium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, (OC-6-11)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for mixing, filtration, and purification. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Samarium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, (OC-6-11)- undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form samarium(III) oxide.
Reduction: Can be reduced to samarium(II) compounds under specific conditions.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen gas or metallic samarium.
Substitution: Involves the use of other ligands in an organic solvent, often under reflux conditions.
Major Products Formed
Oxidation: Samarium(III) oxide.
Reduction: Samarium(II) compounds.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Samarium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, (OC-6-11)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in imaging and as a therapeutic agent.
Medicine: Explored for its use in radiotherapy and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of high-performance materials, including phosphors and magnets
Mecanismo De Acción
The mechanism of action of Samarium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, (OC-6-11)- involves its ability to coordinate with various ligands, altering its electronic and structural properties. The compound can transfer energy to other molecules, making it useful in photonic and electronic applications. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging .
Comparación Con Compuestos Similares
Similar Compounds
Samarium(III) chloride: Used in similar applications but lacks the specific properties imparted by the dipivaloylmethane ligands.
Samarium(III) oxide: Commonly used in materials science but has different reactivity and applications.
Samarium(III) triflate: Another coordination compound with distinct catalytic properties
Uniqueness
Samarium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, (OC-6-11)- is unique due to its specific ligand environment, which enhances its stability and reactivity. The dipivaloylmethane ligands provide a unique electronic environment that can be tuned for specific applications, making it more versatile compared to other samarium compounds .
Propiedades
IUPAC Name |
samarium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Sm/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNADEWXAVQVRJ-LWTKGLMZSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Sm+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Sm+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57O6Sm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-Hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid](/img/structure/B8260311.png)

![Glycine, N,N'-[1,2-ethanediylbis[oxy(4-methyl-2,1-phenylene)]]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]-, 1,1'-bis[(acetyloxy)methyl] ester](/img/structure/B8260319.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B8260325.png)
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B8260329.png)




![(2S)-4-amino-2-[[(4-methylphenyl)-diphenylmethyl]-phenylmethoxycarbonylamino]-4-oxobutanoic acid](/img/structure/B8260356.png)



